3-(3,4-Dimethylphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
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Overview
Description
The compound is a urea derivative, which means it likely contains a functional group with the pattern (NH2)C=O. Urea derivatives are common in medicinal chemistry and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure would be based on the connectivity of the atoms as implied by its IUPAC name. It would likely have aromatic rings (based on the phenyl groups), a urea functional group, and a furan ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings might undergo electrophilic aromatic substitution, and the urea group could react with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature, and its solubility would depend on the exact structure .Scientific Research Applications
Hydrogen Bonding and Structural Studies
3-(3,4-Dimethylphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea, as a type of substituted urea, has been explored for its hydrogen bonding and structural properties. Studies such as those conducted by Kołodziejski et al. (1993) have delved into the understanding of hydrogen bonding and molecular conformations in substituted ureas, using techniques like solid-state NMR and X-ray diffraction. These studies contribute significantly to the comprehension of the structural aspects of similar urea compounds (Kołodziejski et al., 1993).
Environmental Impact and Degradation
Research has also focused on the environmental impact and degradation processes of substituted urea compounds. For instance, Katz and Strusz (1968) investigated the chromatographic determination of substituted ureas and their metabolites in soils, highlighting the importance of understanding the environmental fate of these compounds (Katz & Strusz, 1968).
Biochemical Interactions and Applications
Substituted ureas have been studied for their biochemical interactions and potential applications in fields like medicinal chemistry. Feng et al. (2020) synthesized and evaluated 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their anticancer properties, demonstrating the therapeutic potential of these compounds (Feng et al., 2020).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of substituted ureas have been a subject of interest in chemical research. Hutchby et al. (2009) presented a study on the facile carbamoylation of nucleophiles under neutral conditions, demonstrating the synthetic versatility and reactivity of hindered trisubstituted ureas (Hutchby et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-5-10-18(12-15(14)2)23-21(25)22-13-19(24)16-6-8-17(9-7-16)20-4-3-11-26-20/h3-12,19,24H,13H2,1-2H3,(H2,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXUEYHHTBRWOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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